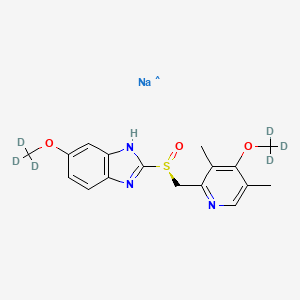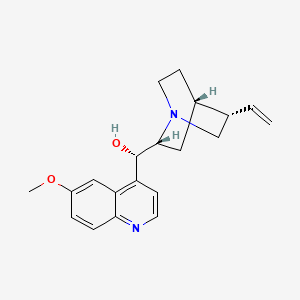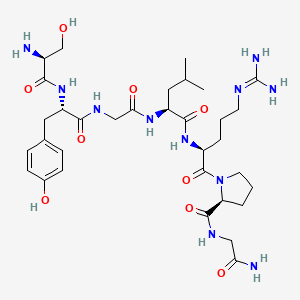
DMT-2'-F-Cytidine Phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMT-2’-F-Cytidine Phosphoramidite is a phosphoramidite monomer used in the synthesis of oligonucleotides. It is characterized by the presence of a 2’-fluoro modification on the cytidine base, which enhances the stability and binding affinity of the resulting oligonucleotides. This compound is commonly used in the field of molecular biology and biotechnology for the synthesis of modified RNA and DNA sequences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DMT-2’-F-Cytidine Phosphoramidite involves several key steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of cytidine is protected using a dimethoxytrityl (DMT) group.
Introduction of the 2’-Fluoro Group: The 2’-hydroxyl group is selectively fluorinated to introduce the 2’-fluoro modification.
Phosphitylation: The 3’-hydroxyl group is converted to a phosphoramidite using a β-cyanoethyl-N,N-diisopropylamino-phosphoramidite (CEP) group.
Industrial Production Methods
Industrial production of DMT-2’-F-Cytidine Phosphoramidite typically involves large-scale synthesis using automated synthesizers. The process includes:
Automated Solid-Phase Synthesis: The compound is synthesized on a solid support using automated synthesizers, which allows for precise control of reaction conditions and high yield.
Purification: The synthesized product is purified using high-performance liquid chromatography (HPLC) to remove impurities and ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
DMT-2’-F-Cytidine Phosphoramidite undergoes several types of chemical reactions:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The 2’-fluoro group can participate in nucleophilic substitution reactions.
Deprotection: The DMT group can be removed under acidic conditions to expose the 5’-hydroxyl group.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile.
Substitution: Nucleophiles such as amines or thiols.
Deprotection: Trichloroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Formation of a phosphate group.
Substitution: Formation of substituted cytidine derivatives.
Deprotection: Exposure of the 5’-hydroxyl group for further reactions.
Aplicaciones Científicas De Investigación
DMT-2’-F-Cytidine Phosphoramidite has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid chemistry.
Biology: Employed in the development of antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing studies.
Medicine: Utilized in the design of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.
Industry: Applied in the production of diagnostic probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques
Mecanismo De Acción
The mechanism of action of DMT-2’-F-Cytidine Phosphoramidite involves its incorporation into oligonucleotides during synthesis. The 2’-fluoro modification enhances the stability and binding affinity of the oligonucleotides by:
Increasing Resistance to Nucleases: The 2’-fluoro group protects the oligonucleotide from enzymatic degradation.
Enhancing Binding Affinity: The modification improves the hybridization properties of the oligonucleotide, allowing for stronger and more specific binding to complementary sequences.
Modulating Biological Activity: The modified oligonucleotides can effectively modulate gene expression and inhibit target RNA or DNA sequences
Comparación Con Compuestos Similares
Similar Compounds
DMT-2’-F-dA (Bz)-CE-Phosphoramidite: A similar compound with a 2’-fluoro modification on deoxyadenosine.
DMT-2’-O-TBDMS-rC (ac) Phosphoramidite: A phosphoramidite with a 2’-O-tert-butyldimethylsilyl protection on ribocytidine.
2’-MOE-5mC Phosphoramidite: A phosphoramidite with a 2’-O-methoxyethyl protection on 5-methylcytidine
Uniqueness
DMT-2’-F-Cytidine Phosphoramidite is unique due to its specific 2’-fluoro modification, which provides enhanced stability and binding affinity compared to other modifications. This makes it particularly valuable for applications requiring high stability and specificity, such as therapeutic oligonucleotides and diagnostic probes .
Propiedades
Fórmula molecular |
C39H47FN5O7P |
|---|---|
Peso molecular |
747.8 g/mol |
Nombre IUPAC |
3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H47FN5O7P/c1-26(2)45(27(3)4)53(50-24-10-22-41)52-36-33(51-37(35(36)40)44-23-21-34(42)43-38(44)46)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-21,23,26-27,33,35-37H,10,24-25H2,1-6H3,(H2,42,43,46)/t33-,35?,36+,37-,53?/m1/s1 |
Clave InChI |
OKQRXFJKBGRPGI-ZSPVXFCGSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@H](O[C@H](C1F)N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


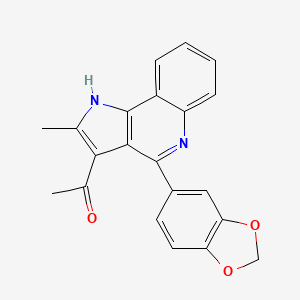
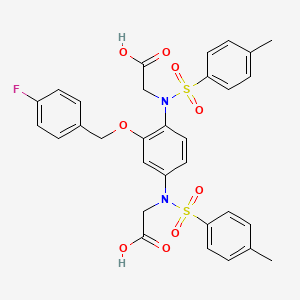
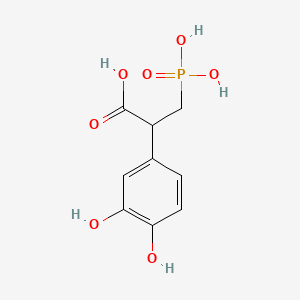
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12394931.png)
![2-[(1R,6R,9S,12S,15S,18S,21S,24R,27S,30S,33S,36S,39R,42S,47R,56R)-47-amino-30-(4-aminobutyl)-42-(2-amino-2-oxoethyl)-9,21-bis(3-carbamimidamidopropyl)-56-carbamoyl-12,33,36-tris(hydroxymethyl)-15-(1H-imidazol-4-ylmethyl)-27-(1H-indol-3-ylmethyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecaoxo-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentacontan-18-yl]acetic acid](/img/structure/B12394932.png)
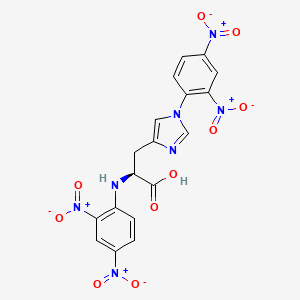
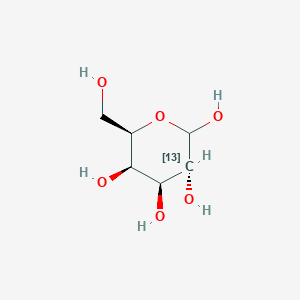
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12394943.png)
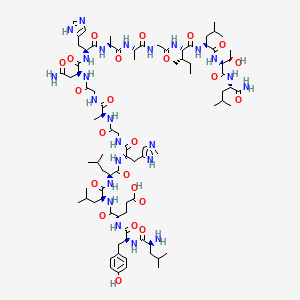

![(3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12394965.png)
